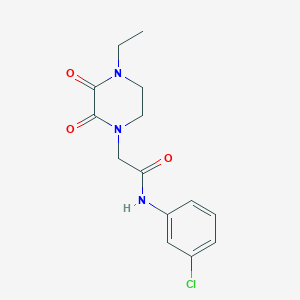

![molecular formula C17H14ClN3OS2 B6507642 N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 868974-88-3](/img/structure/B6507642.png)

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfur atom in the 1,3,4-thiadiazole ring could potentially undergo alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been described as having low toxicity and great in vivo stability .Applications De Recherche Scientifique

Compound A has been used in a variety of scientific research applications. It has been used as a tool to study the effects of various drugs on the human body, as well as to study the effects of certain compounds on various biological processes. Compound A has also been used to study the effects of environmental toxins on the body, and to study the mechanisms of action of various drugs.

Mécanisme D'action

Target of Action

The compound F1838-2431, also known as N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . .

Mode of Action

The 1,3,4-thiadiazole moiety, which f1838-2431 is derived from, is known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that F1838-2431 may interact with its targets in a similar manner, leading to changes in neuronal activity.

Pharmacokinetics

The 1,3,4-thiadiazol moiety is known for its low toxicity and great in vivo stability , which may suggest favorable ADME properties for F1838-2431

Avantages Et Limitations Des Expériences En Laboratoire

The use of Compound A in lab experiments has a number of advantages. It is relatively easy to synthesize, and is readily available in a variety of forms. It also has a wide range of biochemical and physiological effects, making it a useful tool for many areas of research. However, there are also a few limitations to its use in lab experiments. Compound A is not very stable and can degrade quickly, making it difficult to store for long periods of time. In addition, it can be toxic in high doses, so it must be handled with care.

Orientations Futures

Compound A has a wide range of potential future applications. It could be used to study the effects of various drugs on the human body, as well as to study the effects of certain compounds on various biological processes. It could also be used to study the effects of environmental toxins on the body, and to study the mechanisms of action of various drugs. Compound A could also be used to develop new drugs and therapies for various diseases and conditions. Additionally, it could be used to study the effects of various compounds on the immune system, and to develop new treatments for autoimmune diseases. Finally, Compound A could be used to study the effects of certain compounds on the brain, and to develop new treatments for neurological disorders.

Méthodes De Synthèse

Compound A can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorophenylmethylsulfanyl-1,3,4-thiadiazole with 2-phenylacetyl chloride. This reaction is carried out in an aqueous solution at a temperature of 80-100°C. The resulting product is then purified and recrystallized to obtain Compound A. The entire process is well documented and can be easily replicated in a lab setting.

Analyse Biochimique

Biochemical Properties

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with viral proteins, inhibiting their replication and thus demonstrating antiviral activity . These interactions are primarily mediated through the binding of the compound to the active sites of these enzymes and proteins, leading to their inhibition.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and inhibiting their activity. This inhibition can occur through direct binding to the active site of the enzyme or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of bacterial and viral pathogens without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells. The compound can also interact with cofactors, such as NADH and FADH2, which are involved in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by membrane transporters, such as ABC transporters, and can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.

Propriétés

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)11-23-17-21-20-16(24-17)19-15(22)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECABLLSNIVQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)

![4-acetyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6507578.png)

![4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6507582.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6507590.png)

![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)

![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6507609.png)

![2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B6507613.png)

![N-(4-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6507621.png)

![3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6507628.png)

![N-[(furan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6507636.png)

![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B6507649.png)

![2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6507651.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride](/img/structure/B6507661.png)